molecular formula C10H6Cl2FNO2S2 B10923820 N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide

N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10923820
M. Wt: 326.2 g/mol
InChI Key: YXGPOGGIKKULJX-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a fluorothiophene ring, and a sulfonamide functional group, which collectively contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichlorophenyl isocyanate with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a tin (II) salt, and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale production typically employs continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds with enhanced electronic properties.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide stands out due to its combination of a dichlorophenyl group, a fluorothiophene ring, and a sulfonamide functional group, which collectively impart unique chemical and biological properties

Properties

Molecular Formula

C10H6Cl2FNO2S2

Molecular Weight

326.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H6Cl2FNO2S2/c11-6-3-7(12)5-8(4-6)14-18(15,16)10-2-1-9(13)17-10/h1-5,14H

InChI Key

YXGPOGGIKKULJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)F

Origin of Product

United States

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